molecular formula C8H6ClF3O B1361752 2-Chloro-6-(trifluoromethoxy)toluene

2-Chloro-6-(trifluoromethoxy)toluene

Cat. No.: B1361752
M. Wt: 210.58 g/mol
InChI Key: MBLJGKQTZBWZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(trifluoromethoxy)toluene is a halogenated toluene derivative that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. Compounds featuring both chlorine and trifluoromethoxy substituents on an aromatic ring are of significant interest due to their electron-withdrawing properties and ability to enhance a molecule's metabolic stability and lipophilicity . While specific studies on this exact compound are not available in the public domain, its structure is closely related to other researched compounds like 2-chloro-6-fluorotoluene, which is known to be used in the preparation of heterocyclic scaffolds such as indazoles and other functionalized benzaldehydes . As a key building block, researchers can utilize this compound to develop novel active compounds, leveraging the established role of chlorinated and fluorinated compounds in pharmaceutical science. It is estimated that more than 250 FDA-approved drugs contain chlorine, highlighting the critical role of such halogenated intermediates in drug discovery for a range of diseases . The presence of the trifluoromethoxy group is particularly prized for its strong electron-withdrawing nature and its contribution to improved bioavailability and membrane permeability in drug candidates. This product is intended for use as a chemical standard and reagent in laboratory settings only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methyl-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJGKQTZBWZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 2 Chloro 6 Trifluoromethoxy Toluene and Analogues

Strategies for the Construction of the Trifluoromethoxy (OCF3) Moiety on Aromatic Rings

The trifluoromethoxy group is a highly sought-after substituent in medicinal and agrochemical research due to its unique electronic properties and high lipophilicity. nih.gov Its installation on aromatic rings, however, presents a significant synthetic challenge. nih.gov

Direct Trifluoromethoxylation Approaches

Direct methods for introducing the OCF3 group are of great interest as they can potentially shorten synthetic sequences. One notable approach involves the catalytic C–H trifluoromethoxylation of arenes. This has been achieved using novel trifluoromethoxylating reagents in conjunction with redox-active catalysts, allowing the reaction to proceed at room temperature. nih.gov Computational and experimental studies suggest a pathway involving the photoexcitation of the trifluoromethoxylating reagent, which releases a trifluoromethoxy radical. This radical is then trapped by the arene, and subsequent oxidation and deprotonation yield the desired product. nih.gov

Another direct strategy is the O-trifluoromethylation of phenols. This can be challenging due to the "hard" nature of the oxygen atom. cas.cn However, methods utilizing electrophilic trifluoromethylating reagents, such as Umemoto's oxonium reagent or Togni's hypervalent iodine reagents, have shown success. cas.cn Silver-mediated oxidative trifluoromethylation of phenols using the Ruppert-Prakash reagent (Me3SiCF3) has also been reported. cas.cn

Dehalogenative and Dechalcogenative Fluorination Pathways

Traditional and still widely used methods for constructing the trifluoromethoxy group often involve a two-step process of dehalogenative or dechalcogenative fluorination.

The chlorine-fluorine exchange, first reported by Yagupolskii in 1955, involves the chlorination of the methoxy (B1213986) group of anisoles to form aryl trichloromethyl ethers, followed by nucleophilic fluorination with reagents like anhydrous HF or SbF3. nih.gov A similar strategy can be applied to aryl chlorothionoformates, which are converted to trichloromethyl aryl ethers and then fluorinated. nih.gov

Oxidative desulfurization-fluorination provides an alternative route. For instance, xanthates derived from phenols can be treated with a fluorinating agent like a pyridine-HF complex and an oxidant such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) to yield aryl trifluoromethyl ethers. mdpi.com This method is considered quite general and is applicable to both aromatic and aliphatic systems. mdpi.com

A more recent development in this area is the decarboxylative fluorination of aryloxydifluoroacetic acids. researchgate.net This reaction can be induced by silver(II) fluoride (B91410) (AgF2), which acts as both an oxidant to initiate decarboxylation and a fluorine source. researchgate.net The addition of ligands like 2,6-difluoropyridine (B73466) can enhance the reactivity of AgF2. researchgate.net

Radical and Electrophilic O-Trifluoromethylation Techniques

The development of shelf-stable electrophilic trifluoromethylating reagents has been a major advancement in the field. beilstein-journals.org These reagents can often serve as sources of both the trifluoromethyl cation (CF3+) and the trifluoromethyl radical (CF3•). researchgate.netnih.gov Prominent examples include hypervalent iodine reagents developed by Togni and chalcogenide-based reagents like those from Umemoto. researchgate.netnih.gov

Electrophilic O-trifluoromethylation is particularly challenging, but O-(Trifluoromethyl)dibenzofuranium salts, developed by Umemoto and coworkers, have been shown to trifluoromethylate alcohols and amines. nih.gov These reagents are thermally unstable and are typically generated in situ at low temperatures. nih.gov

Radical-based approaches have also gained traction. Photoredox catalysis has enabled the direct trifluoromethylation of unactivated arenes and heteroarenes through a radical-mediated mechanism. princeton.edu This method is operationally simple and utilizes commercial photocatalysts and a household light bulb. princeton.edu An electrochemical approach for the direct O-trifluoromethylation of electron-deficient phenols has also been developed, using the Langlois reagent (CF3SO2Na) as an inexpensive and stable trifluoromethylating agent. researchgate.net This method avoids the need for metal catalysts or chemical oxidants. researchgate.net

MethodReagentsKey Features
Catalytic C-H TrifluoromethoxylationNovel trifluoromethoxylating reagent, redox-active catalystProceeds at room temperature, tolerates a wide variety of functional groups. nih.gov
Electrophilic O-Trifluoromethylation of PhenolsUmemoto's or Togni's reagentsDirect trifluoromethylation of the hydroxyl group. cas.cn
Chlorine-Fluorine ExchangeCl2, PCl5 then HF or SbF3Traditional, multi-step process. nih.gov
Oxidative Desulfurization-FluorinationPyridine-HF, DBHGeneral method for aromatic and aliphatic systems. mdpi.com
Decarboxylative FluorinationAgF2Utilizes aryloxydifluoroacetic acid precursors. researchgate.net
Photoredox CatalysisPhotocatalyst, CF3 sourceRadical-mediated, mild conditions. princeton.edu
Electrochemical O-TrifluoromethylationLanglois reagent, electrolysisGreen, avoids metal catalysts and oxidants. researchgate.net

Regioselective Chlorination and Functionalization of Toluene (B28343) Derivatives

The introduction of a chlorine atom at a specific position on a toluene derivative is a crucial step in the synthesis of 2-Chloro-6-(trifluoromethoxy)toluene. The regioselectivity of this reaction is highly dependent on the reaction conditions and the directing effects of the substituents already present on the aromatic ring.

C(sp2)–H Oxidative Chlorination via Catalysis

Direct C–H activation and functionalization have emerged as powerful tools in organic synthesis. C(sp2)–H oxidative chlorination allows for the direct introduction of a chlorine atom onto the aromatic ring, avoiding the need for pre-functionalized substrates. Photoredox catalysis has been successfully employed for the C(sp2)–H oxidative chlorination of aromatic compounds at room temperature. nih.gov This method uses abundant and non-toxic NaCl as the chlorine source and Na2S2O8 as an inexpensive oxidant. nih.gov The mild conditions allow for a broad substrate scope and high functional group compatibility. nih.gov

For toluene and its derivatives, a key challenge is achieving selectivity for chlorination on the aromatic ring (C(sp2)–H) over the benzylic position (C(sp3)–H). nih.gov Under certain oxidative chlorination conditions at high temperatures, C(sp3)–H chlorination can be favored. nih.gov However, the photoredox catalytic method at room temperature demonstrates good selectivity for C(sp2)–H chlorination. nih.gov

Nickel-catalyzed oxidative coupling reactions have also been explored for the functionalization of C(sp2)–H bonds in the presence of C(sp3)–H bonds. datapdf.com While this is a C-C bond-forming reaction, the principles of directing group-assisted C-H activation are relevant to achieving regioselectivity in other transformations.

Halogen Exchange and Substitution Reactions

Halogen exchange, or the Finkelstein reaction, provides a route to aryl chlorides from other aryl halides. rsc.org While aryl chlorides are often more readily available, this transformation can be useful in specific synthetic contexts. rsc.org Metal-catalyzed methods, using copper, nickel, or palladium, have been developed to facilitate these exchanges. rsc.org For example, a mild and general copper(I)-catalyzed conversion of aryl bromides to the corresponding iodides has been developed, and similar principles can be applied to the synthesis of aryl chlorides. organic-chemistry.org More recently, visible-light-induced, nickel-catalyzed halogen exchange of aromatic halides has been reported, offering a mild and efficient method for these transformations. acs.org

Traditional electrophilic aromatic substitution remains a cornerstone of arene functionalization. The chlorination of toluene with elemental chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride, typically leads to a mixture of ortho- and para-chlorotoluene due to the ortho-, para-directing nature of the methyl group. stackexchange.com Achieving high regioselectivity for a specific isomer can be challenging under these conditions. However, the choice of chlorinating agent and catalyst can influence the product distribution. For instance, the use of benzeneseleninyl chloride in the presence of an aluminum halide has been shown to be an efficient reagent for the regioselective para-chlorination of activated aromatics like toluene. oup.com

The solvent can also play a crucial role in determining the regioselectivity of chlorination. In a catalyst-free system using KHSO5 and KCl, chlorinated solvents favored chlorination at the benzylic position, while polar, water-miscible solvents favored chlorination of the aromatic ring. rsc.org

ReactionReagents/CatalystSelectivity/Features
Photoredox C(sp2)-H ChlorinationRu(bpy)3(PF6)2, NaCl, Na2S2O8Room temperature, good functional group tolerance, selective for C(sp2)-H over C(sp3)-H. nih.gov
Copper-Catalyzed Halogen ExchangeCuI, diamine ligandMild conversion of aryl bromides/iodides to chlorides. organic-chemistry.org
Nickel-Catalyzed Halogen ExchangeNi catalyst, visible lightMild conditions for aromatic Finkelstein and retro-Finkelstein reactions. acs.org
Electrophilic Aromatic ChlorinationCl2, FeCl3Classic method, yields ortho/para mixture for toluene. stackexchange.com
Regioselective para-ChlorinationBenzeneseleninyl chloride, AlX3High selectivity for the para position in activated arenes. oup.com
Solvent-Controlled ChlorinationKHSO5, KClAromatic vs. benzylic chlorination controlled by solvent choice. rsc.org

Diversification and Derivatization Strategies

The functionalization of the this compound scaffold relies heavily on transforming the carbon-chlorine bond or other positions on the aromatic ring. Cross-coupling reactions and nucleophilic aromatic substitutions are primary pathways for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of halo-substituted toluenes. The presence of both a chloro group and an electron-withdrawing trifluoromethoxy group on the toluene ring influences the reactivity of the substrate. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more sophisticated and active catalytic systems.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For challenging substrates like aryl chlorides, particularly those that are electron-deficient or sterically hindered, the choice of ligand and palladium precursor is critical. researchgate.netresearchgate.nettcichemicals.com Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as XPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have proven effective for the coupling of various aryl chlorides. nih.govnih.gov The trifluoromethoxy group, being strongly electron-withdrawing, activates the aryl chloride towards oxidative addition to the Pd(0) center, a key step in the catalytic cycle.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, coupling an amine with an aryl halide. wikipedia.org For aryl chlorides, this transformation requires robust catalyst systems capable of overcoming the high activation barrier of the C-Cl bond. Ligands such as BrettPhos and MorDalPhos have been successfully employed for the amination of electron-deficient aryl chlorides, including those bearing trifluoromethyl groups. nih.govresearchgate.net The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields. libretexts.org

Reaction TypeCoupling PartnerTypical Catalyst SystemCommon BaseSolventReference
Suzuki-MiyauraArylboronic AcidsPd(OAc)₂ / XPhos or RuPhosK₂CO₃, K₃PO₄Toluene, Dioxane, t-BuOH/H₂O nih.govorganic-chemistry.org
Buchwald-HartwigPrimary/Secondary AminesPd₂(dba)₃ / BrettPhosNaOt-Bu, K₃PO₄Toluene, THF wikipedia.orgresearchgate.net
Hiyama CouplingOrganotrifluorosilanesPd(OAc)₂ / XPhosTBAFTHF, t-BuOH nih.gov

Nucleophilic aromatic substitution (SNAr) provides an alternative route to functionalize this compound by replacing the chlorine atom with a suitable nucleophile. This reaction is particularly effective on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent, thus facilitating SNAr reactions on the subject compound.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.govlibretexts.org The electron-withdrawing -OCF₃ group helps to stabilize this anionic intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction. nih.gov In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

A variety of nucleophiles can be employed for this transformation, including alkoxides, thiolates, and amines, allowing for the introduction of diverse functionalities. The efficiency of the substitution is influenced by the nucleophilicity of the attacking species and the stability of the resulting Meisenheimer complex.

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of these synthetic methods is essential for optimizing reaction conditions and predicting outcomes. Investigations often combine experimental techniques with computational studies to elucidate reaction pathways and the nature of key intermediates.

In the context of nucleophilic aromatic substitution , the key reactive intermediate is the anionic Meisenheimer complex . wikipedia.org Its formation and stability are crucial for the reaction to proceed. For substrates like this compound, the trifluoromethoxy group, along with any other electron-withdrawing substituents, plays a vital role in stabilizing the negative charge of this intermediate through resonance and inductive effects. nih.gov While the classical SNAr mechanism involves this discrete intermediate, some studies suggest that certain reactions may proceed through a concerted mechanism (CSNAr), avoiding a high-energy Meisenheimer complex, particularly when the arene is not strongly electron-deficient. nih.govresearchgate.net

In palladium-catalyzed cross-coupling reactions , the mechanism involves a catalytic cycle of Pd(0) and Pd(II) species. wikipedia.orgyoutube.com Key steps include oxidative addition of the aryl chloride to the Pd(0) center, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.org While discrete carbocationic intermediates are not typically formed on the aromatic ring during this cycle, computational studies provide insight into the electronic nature of the transition states. For instance, DFT calculations on related aryl-CF₃ bond formation suggest that the reductive elimination step can involve the aryl group acting as a nucleophilic partner. nih.govacs.org The electron-withdrawing nature of the -OCF₃ group would influence the electron density at the palladium-bound carbon, affecting the rates of these key mechanistic steps.

The kinetics of SNAr reactions are highly dependent on the electronic properties of the aromatic substrate. The rate-determining step is the initial attack of the nucleophile, and its energy barrier is lowered by electron-withdrawing groups that stabilize the resulting Meisenheimer complex. masterorganicchemistry.com Therefore, the reaction rate of SNAr on this compound is expected to be significantly faster than on an unactivated aryl chloride like chlorotoluene. Kinetic studies on analogous systems, such as the reactions of dinitrochlorobenzene, have shown that the nature of the nucleophile and solvent also profoundly impacts the reaction rate. researchgate.net

Catalytic Systems and Reaction Optimization in Complex Arene Synthesis

The synthesis and derivatization of complex arenes such as this compound require carefully optimized catalytic systems. For palladium-catalyzed cross-coupling of these challenging aryl chloride substrates, the development of specialized ligands has been a key factor for success.

Bulky, electron-rich phosphine ligands are particularly effective. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for efficient oxidative addition into the strong C-Cl bond. researchgate.net Steric hindrance on the ligand can also facilitate the final reductive elimination step. researchgate.net Examples of such ligands that have shown high efficacy for aryl chloride activation include biarylphosphines (e.g., XPhos, BrettPhos) and N-heterocyclic carbenes (NHCs). nih.govnih.gov

Reaction optimization involves a systematic variation of several parameters:

Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) catalyst. nih.gov

Ligand: The choice of ligand is paramount and is often tailored to the specific substrate and coupling partner.

Base: The base plays a multiple role, including activating the organometallic reagent in Suzuki couplings or deprotonating the amine in Buchwald-Hartwig aminations. wikipedia.orgorganic-chemistry.org Common bases include carbonates (K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).

Solvent: The solvent affects the solubility of reactants and catalyst species and can influence reaction rates. wikipedia.org Aprotic solvents like toluene, dioxane, and THF are frequently used. tcichemicals.com

The successful functionalization of sterically hindered and electron-deficient substrates like this compound is a testament to the advances in catalyst design and mechanistic understanding in modern organic synthesis.

Application of Lewis Acid and Organic Base Catalysts

The use of Lewis acids and organic bases is a cornerstone in the synthesis of halogenated and trifluoromethoxylated aromatic compounds. These catalysts play a crucial role in facilitating key reaction steps, such as halogen exchange and fluorination.

A relevant example is the preparation of 2,6-dichloro-difluorotoluene, an analogue of the target molecule. In a patented method, 2,6-dichloro-dichlorotoluene is reacted with hydrogen fluoride in the presence of an organic base catalyst. google.com The organic base, which can be pyridine (B92270) or aniline (B41778) derivatives, facilitates the initial fluorination step. google.com Subsequently, the intermediate undergoes chlorination, followed by a final fluorination step catalyzed by a Lewis acid to yield the desired product. google.com

The choice of Lewis acid is critical for the efficiency of the fluorination of trichloromethyl ethers to trifluoromethyl ethers. Studies on the fluorination of trichloromethoxy-benzene have shown that chlorinated Lewis acids where the metal is in a +V oxidation state, such as antimony pentachloride (SbCl₅), molybdenum pentachloride (MoCl₅), tantalum pentachloride (TaCl₅), and niobium pentachloride (NbCl₅), are particularly effective. researchgate.net These catalysts are believed to form a nucleophilic complex with hydrogen fluoride (HF), which acts as a more potent fluorinating agent than HF alone. researchgate.net For instance, the complete conversion of C₆H₅OCCl₃ to C₆H₅OCF₃ can be achieved in one hour at 50°C using only 2 mol% of SbCl₅ and a stoichiometric amount of HF. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts in the Fluorination of Trichloromethoxy-benzene researchgate.net

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)
SbCl₅2501100
MoCl₅5502>95
TaCl₅5502>95
NbCl₅5502>95

This table is generated based on data for the synthesis of an analogous compound and is for illustrative purposes.

Organic bases, such as pyridine and its derivatives, are often employed in the initial steps of these synthetic sequences. google.com They can act as scavengers for protons or as catalysts in their own right, facilitating the reaction between the substrate and the fluorinating agent.

Photoredox and Metal-Catalyzed Methodologies

In recent years, the merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful tool for the construction of complex organic molecules. princeton.edunih.gov These methods offer novel activation pathways that are often complementary to traditional catalytic systems. princeton.edunih.gov

While a direct application of metallaphotoredox catalysis for the synthesis of this compound has not been extensively reported, the principles of this methodology are highly applicable to the synthesis of its analogues. These reactions are typically initiated by the absorption of visible light by a photocatalyst, which then engages in single-electron transfer (SET) processes to generate radical intermediates. acs.org These radicals can then participate in bond-forming reactions catalyzed by a transition metal, such as nickel, copper, palladium, or gold. princeton.edu

For instance, photoredox catalysis has been successfully employed for the trifluoromethylation of toluene derivatives. acs.org In one approach, a 9-(4-halo-2,6-xylyl)-10-methylacridinium ion acts as an effective organic photoredox catalyst. Upon photoexcitation, it can facilitate the transfer of a trifluoromethyl group from a suitable source, such as the 5-(trifluoromethyl)dibenzothiophenium ion, to the toluene derivative. acs.org This metal-free approach highlights the potential of photoredox catalysis in C-CF₃ bond formation.

The synergy of N-heterocyclic carbene (NHC) and photoredox catalysis has also been explored for the synthesis of β-trifluoromethylated ketones, demonstrating the versatility of these methods in incorporating the trifluoromethyl group into organic scaffolds. nih.gov

Table 2: Examples of Photoredox and Metal-Catalyzed Transformations Relevant to Analogues

Reaction TypePhotocatalystMetal CatalystSubstrate ClassProduct Class
Trifluoromethylation acs.orgAcr⁺–XylClNone (Metal-free)Toluene DerivativesTrifluoromethylated Toluenes
Alkene Acyltrifluoromethylation nih.gov[Ir(ppy)₂(dtbbpy)]PF₆None (NHC organocatalyst)Aroyl Fluorides, Styrenesβ-Trifluoromethylated Ketones
Reductive Dehalogenation acs.orgRu(bpy)₃²⁺NoneActivated Alkyl HalidesDehalogenated Alkanes
[2+2] Cycloaddition acs.orgRu(bpy)₃²⁺NoneElectron-deficient OlefinsCyclobutanes

This table showcases the types of transformations achievable with these methodologies, which could be adapted for the synthesis of the target compound and its analogues.

Solvent Effects and Green Chemistry Approaches in Synthesis

The choice of solvent can significantly impact the outcome of a chemical reaction, influencing reaction rates, selectivity, and ease of product isolation. In the context of synthesizing fluorinated aromatic compounds, there is a growing emphasis on developing more environmentally benign processes, aligning with the principles of green chemistry. semanticscholar.org

Traditional methods for the synthesis of related compounds, such as 2-chloro-6-methylthiotoluene, have often utilized high-polarity, toxic solvents like hexamethylphosphoramide (B148902) (HMPA). google.com However, recent innovations have focused on replacing such hazardous solvents. For example, a method for preparing 2-chloro-6-methylthiotoluene has been developed that avoids HMPA, thereby reducing environmental pollution and simplifying solvent recycling. google.com The optimized process utilizes more common and less toxic solvents such as acetone, tetrahydrofuran, water, toluene, xylene, hexane, or cyclohexane. google.com

The concept of "fluorous chemistry" offers another green approach, particularly relevant for reactions involving fluorinated compounds. This strategy utilizes highly fluorinated solvents that are immiscible with common organic solvents at room temperature but can form a homogeneous solution at elevated temperatures. This property allows for the reaction to proceed in a single phase, followed by easy separation of the fluorous catalyst and the product upon cooling, as they partition into their respective phases. This "Fluorous Biphase System (FBS)" facilitates catalyst recycling and reduces waste. For example, the hydroformylation of olefins has been successfully carried out using a fluorous rhodium catalyst in a perfluoromethylcyclohexane and toluene solvent system.

The selection of solvents and catalysts with lower environmental impact is a key consideration in modern synthetic chemistry. For instance, the use of zeolite catalysts in the chlorination of toluene to produce p-chlorotoluene demonstrates a move towards more sustainable catalytic processes that can simplify the technological process and reduce by-products. researchgate.net

Table 3: Green Chemistry Considerations in the Synthesis of Analogous Compounds

Green Chemistry PrincipleTraditional ApproachGreener AlternativeBenefit
Safer Solvents Hexamethylphosphoramide (HMPA) google.comWater, Acetone, Toluene google.comReduced toxicity and environmental impact.
Catalyst Reusability Homogeneous catalystsFluorous Biphase Systems (FBS) , Zeolite catalysts researchgate.netSimplified catalyst recovery and reuse, reduced waste.
Atom Economy Multi-step syntheses with protecting groupsDirect C-H functionalizationFewer reaction steps, less waste generation.

This table provides a conceptual overview of how green chemistry principles can be applied to the synthesis of the target molecule and its analogues.

Iii. Reaction Mechanisms and Fundamental Chemical Reactivity of 2 Chloro 6 Trifluoromethoxy Toluene

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) of this reaction on 2-Chloro-6-(trifluoromethoxy)toluene are determined by the electronic and steric effects of the existing substituents.

Methyl Group (-CH₃): This is an activating group that increases the rate of EAS compared to benzene. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the reaction, especially when the charge is on the carbon bearing the methyl group. stackexchange.combeilstein-journals.org

Chloro Group (-Cl): This is a deactivating group, making the ring less reactive towards electrophiles than benzene. This is due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because the lone pairs on the chlorine atom can be donated to the ring through resonance, which helps to stabilize the arenium ion intermediate when the attack is at the ortho or para positions. stackexchange.commasterorganicchemistry.com

Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the powerful inductive electron-withdrawal by the three fluorine atoms. wikipedia.org Despite the presence of an oxygen atom with lone pairs, the resonance donation is significantly diminished by this inductive effect. Like halogens, it is considered an ortho, para-director. wikipedia.org

In this compound, the positions on the ring are C3, C4, and C5. The directing effects are as follows:

The -CH₃ group at C1 directs to C2 (occupied), C6 (occupied), and C4.

The -Cl group at C2 directs to C1 (occupied), C3, and C5.

The -OCF₃ group at C6 directs to C1 (occupied), C2 (occupied), and C5.

Nucleophilic Aromatic Substitution Reactions of the Chloro and Trifluoromethoxy Groups

Nucleophilic Aromatic Substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comresearchgate.net

In this compound, the aromatic ring is rendered electron-deficient by both the chloro and trifluoromethoxy substituents, making it a candidate for SₙAr.

The Chloro Group as a Leaving Group: The chloro group is a common leaving group in SₙAr reactions. The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the inductive effects of the electron-withdrawing -OCF₃ group. In the second step, the chloride ion is expelled, and the aromaticity of the ring is restored. The -OCF₃ group at the ortho position provides significant stabilization to the intermediate, thereby activating the chloro group for substitution.

The Trifluoromethoxy Group as a Leaving Group: The trifluoromethoxy group is generally considered to be highly stable and is not a typical leaving group in SₙAr reactions. wikipedia.org The carbon-oxygen bond in aryl ethers is strong, and the trifluoromethoxide anion (⁻OCF₃) is a poor leaving group compared to halides under typical SₙAr conditions. While there are examples of alkoxy groups being displaced in highly activated systems (e.g., pyrimidines), the displacement of an -OCF₃ group from a substituted toluene (B28343) core is not a favorable or commonly observed reaction pathway. stackexchange.com Therefore, nucleophilic attack will selectively displace the chloro group.

The typical reactivity order for halogens as leaving groups in SₙAr reactions is F > Cl > Br > I, which is the reverse of the order seen in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.comvaia.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive effect of the highly electronegative halogen stabilizing the Meisenheimer complex. vaia.com

Radical Reactions and Their Selectivity

Under conditions that favor free-radical formation, such as the presence of UV light or radical initiators at high temperatures, the primary site of reaction for this compound is not the aromatic ring but the methyl group. This is known as benzylic halogenation. acs.org

The mechanism proceeds via a radical chain reaction:

Initiation: A halogen molecule (e.g., Br₂) undergoes homolytic cleavage to form two halogen radicals (2 Br•). chemistrysteps.com

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form HBr and a stable benzylic radical. This radical is particularly stable because the unpaired electron is delocalized over the adjacent aromatic ring through resonance. The substituents on the ring (-Cl and -OCF₃) will influence the stability of this radical, but the benzylic position remains the most reactive site for hydrogen abstraction.

Propagation: The benzylic radical then reacts with another molecule of the halogen (Br₂) to form the benzyl (B1604629) halide product and a new halogen radical, which continues the chain. chemistrysteps.com

Termination: The reaction is terminated when two radicals combine. chemistrysteps.com

The selectivity for the benzylic position is very high due to the resonance stabilization of the benzylic radical intermediate. Reactions on the aromatic ring itself are not favored under these conditions. chemistrysteps.com Therefore, the reaction of this compound with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator would selectively yield 1-(bromomethyl)-2-chloro-6-(trifluoromethoxy)benzene.

Stability and Degradation Pathways of the Trifluoromethoxy Moiety in Aryl Systems

However, despite its general robustness, the trifluoromethoxy group can be degraded or transformed under specific, often harsh, conditions. The primary degradation pathway is hydrolysis to a carboxylic acid group (-COOH). This transformation typically requires forcing conditions:

Acidic Hydrolysis: Treatment with strong mineral acids, such as fuming sulfuric acid, at elevated temperatures can hydrolyze the -OCF₃ group. This process involves the protonation of the ether oxygen followed by nucleophilic attack by water and subsequent loss of fluoride (B91410) ions.

Basic Hydrolysis: While more resistant to base than to acid, hydrolysis can sometimes be achieved with strong bases, particularly if the aromatic ring is activated by other substituents that can stabilize negative charges. nih.gov For instance, the presence of other electron-withdrawing groups can make the carbon atom of the -OCF₃ group more susceptible to nucleophilic attack.

These degradation pathways are not common laboratory transformations and highlight the general chemical inertness of the aryl-OCF₃ bond.

Comparative Reactivity of Different Substituents on the Toluene Core

The reactivity of the this compound molecule is a composite of the electronic effects of its three substituents. These effects can be quantitatively compared using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of the rest of the molecule. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

The table below compares the Hammett constants for the methyl, chloro, and trifluoromethoxy groups at the meta (σₘ) and para (σₚ) positions. These values provide insight into their inductive (field) and resonance effects.

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Analysis:

Methyl (-CH₃): The negative values for both σₘ and σₚ confirm its role as an electron-donating group, activating the ring towards electrophilic attack. The para effect is stronger due to hyperconjugation.

Trifluoromethoxy (-OCF₃): This group has strongly positive σ values, indicating it is a powerful electron-withdrawing group, similar in meta-directing strength to a cyano or carbonyl group. Its effect is primarily inductive due to the highly electronegative fluorine atoms. The resonance donation from the oxygen lone pairs is significantly counteracted, making it a strong deactivator for electrophilic substitution but a strong activator for nucleophilic substitution. wikipedia.org

In concert, the strong deactivating properties of the -Cl and -OCF₃ groups dominate the weak activating nature of the -CH₃ group, rendering the this compound ring significantly electron-poor and less reactive in electrophilic substitutions than simple toluene, but more susceptible to nucleophilic attack.

Iv. Computational and Theoretical Chemistry of 2 Chloro 6 Trifluoromethoxy Toluene

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemistry serves as a powerful tool for the detailed characterization of molecules. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, vibrational frequencies, and other fundamental properties with high accuracy.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in computational chemistry for studying molecular systems. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data. researchgate.net DFT, on the other hand, is based on calculating the electron density to determine the energy and other properties of the molecule. nih.gov A popular functional used in DFT studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govjocpr.com

Table 1: Representative Calculated Structural Parameters for a Substituted Toluene (B28343) Ring (Note: These are representative values and not specific to 2-Chloro-6-(trifluoromethoxy)toluene. The actual values would require specific DFT or ab initio calculations.)

ParameterTypical Value
C-C (ring) Bond Length1.39 - 1.41 Å
C-Cl Bond Length~1.74 Å
C-O Bond Length~1.36 Å
C-H Bond Length~1.08 Å
C-C-C (ring) Bond Angle118° - 121°

Conformational analysis is crucial for flexible molecules like this compound, which has rotational freedom around the C-O bond of the trifluoromethoxy group and the C-C bond connecting the methyl group to the aromatic ring. This analysis involves calculating the energy of the molecule as a function of the dihedral angles of these rotating groups.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) or energy landscape can be constructed. This landscape reveals the most stable conformations (energy minima) and the energy barriers for interconversion between them (transition states). For example, studies on related 2-substituted benzaldehydes have shown that the relative stability of conformers can be determined, with planar and non-planar structures being identified. rsc.org In the case of this compound, the analysis would focus on the orientation of the -OCF₃ group relative to the benzene (B151609) ring and the chlorine atom, identifying the lowest energy conformer which would be the most populated at thermal equilibrium.

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods provide a range of descriptors that help in understanding and predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. taylorandfrancis.com Computational studies on analogous compounds like 2-chloro-6-fluorotoluene (B1346809) have utilized FMO analysis to calculate these properties. nih.gov

Table 2: Representative Electronic Properties Derived from FMO Analysis (Note: The values below are illustrative, based on findings for related halogenated toluenes nih.gov, and are not specific calculated values for this compound.)

PropertyDescriptionTypical Calculated Value
EHOMOHighest Occupied Molecular Orbital Energy-6.0 to -7.5 eV
ELUMOLowest Unoccupied Molecular Orbital Energy-0.5 to -1.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO5.0 to 6.5 eV
Ionization Potential (I)Energy required to remove an electron (-EHOMO)6.0 to 7.5 eV
Electron Affinity (A)Energy released when an electron is added (-ELUMO)0.5 to 1.5 eV

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals obtained from quantum calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This method provides insights into charge distribution and intramolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, which is typically defined by a constant value of electron density. wolframcloud.com The MEP is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would likely show significant negative potential around the highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group, as well as the chlorine atom. These regions would be the most probable sites for interaction with electrophiles or cations. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, making them potential sites for nucleophilic interactions. The MEP map thus provides a clear, qualitative prediction of the molecule's reactivity patterns. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net For this compound, this analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of significant intermolecular contact can be identified. mdpi.com

The analysis for a molecule like this compound is expected to reveal a variety of intermolecular contacts, primarily driven by the different functional groups present. The most significant interactions would likely be weak, non-covalent forces that collectively dictate the crystal packing. nih.gov These include hydrogen bonding, halogen bonding, and π–π stacking interactions.

Key expected contacts for this compound include:

H···H Contacts: These are generally the most abundant contacts on the Hirshfeld surface, arising from the numerous hydrogen atoms on the methyl group and the aromatic ring. scirp.org

H···F/F···H Contacts: The highly electronegative fluorine atoms of the trifluoromethoxy group can act as weak hydrogen bond acceptors, leading to C–H···F interactions.

H···Cl/Cl···H Contacts: The chlorine atom can also participate in weak hydrogen bonding with hydrogen atoms from neighboring molecules.

H···O/O···H Contacts: The oxygen atom of the trifluoromethoxy group is another potential hydrogen bond acceptor site. nih.gov

C···H/H···C Contacts: These interactions are often associated with C–H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic ring. scirp.org

Halogen Bonding (C–Cl···X): The chlorine atom may act as a halogen bond donor, interacting with electronegative atoms on adjacent molecules.

π–π Stacking: The aromatic rings of adjacent molecules may stack, contributing to the stability of the crystal structure, identifiable by characteristic features in the fingerprint plots. nih.gov

The relative contributions of these interactions to the total Hirshfeld surface can be quantified using 2D fingerprint plots, which summarize the distribution of (d_e, d_i) pairs, where d_e and d_i are the distances to the nearest nucleus external and internal to the surface, respectively.

Interactive Table: Predicted Intermolecular Contacts for this compound and Their Significance
Interacting Atom PairType of InteractionExpected ContributionSignificance in Crystal Packing
H···Hvan der WaalsHighContributes significantly to overall packing density.
H···FWeak Hydrogen BondModerateDirectional interaction influencing molecular orientation.
H···ClWeak Hydrogen BondModerateContributes to the supramolecular assembly.
H···OWeak Hydrogen BondModerateInfluences the formation of specific synthons. nih.gov
C···HC-H···π InteractionLow to ModerateStabilizes layered or herringbone packing motifs.
C···Cπ–π StackingLow to ModerateImportant for stabilizing parallel arrangements of aromatic rings. nih.gov

**4.3. Simulation of Reaction Pathways and Transition States

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in simulating the reaction pathways of molecules like this compound. These simulations allow for the calculation of activation energies (Ea) and the mapping of reaction coordinates, which describe the progress of a reaction from reactants to products via a transition state. nih.gov

For substituted toluenes, several reaction types are of interest:

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chloro and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic attack. Computational studies can quantify this effect by calculating the activation barriers for substitution at the different available positions on the ring. The barrier height can be correlated with descriptors like the Hirshfeld charge at the reactive carbon atom. nih.gov

Radical Reactions: The methyl group is a potential site for radical attack, such as hydrogen abstraction by hydroxyl radicals (·OH) in atmospheric chemistry. nih.gov The activation energy for hydrogen abstraction from the side chain of toluene is significantly lower than from the aromatic ring, suggesting this is a favorable pathway. nih.gov For this compound, calculations would determine how the substituents affect the C-H bond strength of the methyl group and, consequently, the activation energy for this process.

Nucleophilic Aromatic Substitution: While less common for this type of compound, high-level computations can model the potential for displacement of the chlorine atom by a strong nucleophile, determining the energetic feasibility of such a reaction.

The reaction coordinate is traced by identifying the minimum energy path on the potential energy surface, with the transition state representing the highest point along this path.

Interactive Table: Hypothetical Activation Energies for Reactions of this compound
Reaction TypeReactive SiteExpected Activation Energy (Qualitative)Influencing Factors
Electrophilic NitrationAromatic Ring (C4)HighDeactivating effect of -Cl and -OCF3 groups.
Radical H-abstractionMethyl Group (-CH3)LowC-H bond strength, stability of the resulting benzyl (B1604629) radical. nih.gov
Radical H-abstractionAromatic RingVery HighStrong aromatic C-H bonds. researchgate.net
Nucleophilic SubstitutionAromatic Ring (C2)Very HighStrong C-Cl bond, electron-rich ring system.

Theoretical modeling can elucidate the mechanisms of catalytic cycles involving this compound. A relevant example is its atmospheric degradation, which can be viewed as a radical-initiated catalytic cycle. The hydroxyl radical (·OH) often acts as the catalyst in these atmospheric processes. researchgate.net

A plausible atmospheric oxidation cycle could be modeled as follows:

Initiation: A hydroxyl radical abstracts a hydrogen atom from the methyl group of this compound, forming a substituted benzyl radical and a water molecule. This step typically has a low activation barrier. nih.gov

Propagation:

The resulting benzyl radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical. nih.govacs.org

This peroxy radical can then undergo various reactions, such as reacting with nitric oxide (NO) to form an alkoxy radical and nitrogen dioxide (NO₂), or reacting with hydroperoxy radicals (HO₂).

Termination/Product Formation: The alkoxy radical can undergo further decomposition or isomerization, leading to the formation of stable oxidation products like substituted benzaldehydes or other ring-opened compounds, and potentially regenerating a radical species that can continue the cycle.

Computational chemistry allows for the calculation of the geometries and energies of all intermediates and transition states in this cycle, providing a complete energetic profile of the degradation pathway. nih.gov

**4.4. Solvent Effects and Environmental Influence on Electronic Structure and Reactivity

The chemical behavior of this compound is significantly influenced by its environment, particularly the solvent. Polarizable Continuum Models (PCM) are a class of implicit solvation models widely used to study these effects computationally. q-chem.compreprints.org In PCM, the solvent is treated as a continuous, polarizable dielectric medium, and the solute molecule is placed within a cavity created in this medium. mdpi.comuni-muenchen.de

The self-consistent reaction field (SCRF) method is then used to calculate the mutual polarization between the solute's electron density and the solvent continuum. This allows for the computation of:

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to the solvent. uni-muenchen.de The trifluoromethoxy group generally increases lipophilicity, suggesting a more favorable solvation in non-polar organic solvents compared to water. beilstein-journals.org

Solvent Effects on Geometry: The geometry of the molecule can be optimized in the presence of the solvent field, capturing solvent-induced structural changes.

Solvent Effects on Reactivity: By including the PCM formalism in the calculation of reaction pathways, one can determine how a solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering activation energies and reaction rates. researchgate.net For instance, polar solvents would be expected to stabilize polar or charged transition states, potentially accelerating certain reactions.

Interactive Table: Application of PCM to this compound
SolventDielectric Constant (ε)Expected Solvation EffectImpact on Reactivity
Heptane~1.9Favorable solvation due to lipophilicity.Minimal perturbation of gas-phase reaction barriers.
Toluene~2.4Favorable solvation.Minor influence on reaction energetics.
Dichloromethane~9.1Moderate solvation.Potential stabilization of polar transition states.
Acetonitrile~37.5Less favorable solvation.Significant stabilization of charged intermediates/transition states.
Water~80.1Unfavorable solvation (hydrophobic effects).Strong influence on reactions involving charge separation.

V. Role As a Key Intermediate in Advanced Chemical Synthesis

Utilization in the Synthesis of Functionalized Organic Molecules

As a versatile intermediate, 2-Chloro-6-(trifluoromethoxy)toluene serves as a foundational component for introducing the 2-chloro-6-(trifluoromethoxy)phenyl moiety into larger, more complex organic structures. The presence of the trifluoromethoxy group (-OCF3) is of particular significance in modern chemistry. This group can enhance the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a desirable feature in the design of new compounds.

The chlorine atom on the aromatic ring provides a reactive handle for a variety of chemical transformations. It can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. Furthermore, the chloro substituent makes the compound amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are cornerstones of modern organic synthesis, enabling the construction of intricate molecular frameworks from simpler precursors. The methyl group can also be functionalized, for instance, through free-radical halogenation, to provide another site for further chemical elaboration.

Strategic Importance in the Development of Bioactive Molecules

The structural motifs derived from this compound are of considerable interest in the fields of medicinal chemistry and drug discovery. The trifluoromethoxy group, often considered a bioisostere of other functional groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. Its ability to improve metabolic stability can lead to a longer duration of action in the body.

The strategic placement of the chloro and trifluoromethoxy groups on the toluene (B28343) ring allows for precise control over the electronic and steric properties of the resulting molecules. This control is crucial for optimizing the interaction of a bioactive molecule with its biological target, such as an enzyme or a receptor. By serving as a key building block, this compound facilitates the synthesis of libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

Precursor for Agrochemical and Industrial Chemicals

In the agrochemical sector, the development of new and effective pesticides and herbicides is an ongoing priority. The trifluoromethyl and related trifluoromethoxy groups are prevalent in many modern agrochemicals due to their ability to enhance biological activity. This compound is a valuable precursor for the synthesis of certain active ingredients in this industry.

A notable example of a highly effective agrochemical that contains a structurally related core is the fungicide Trifloxystrobin. While various synthetic routes to Trifloxystrobin exist, the fundamental 2-(chloromethyl)phenyl scaffold is a key component. Intermediates with substitution patterns similar to this compound are employed to construct the core of such complex agrochemicals. The specific combination of substituents on the aromatic ring is crucial for the molecule's fungicidal efficacy.

In the broader industrial chemical landscape, this compound can be used as a starting material for the production of specialty chemicals, polymers, and materials where specific properties conferred by the trifluoromethoxy group are desired.

Enabling Synthesis of Complex Molecular Architectures

The construction of complex molecular architectures is a central theme in contemporary organic chemistry. The reactivity profile of this compound makes it a valuable tool for synthetic chemists aiming to build sophisticated molecules. The ability to selectively functionalize the molecule at the chloro, methyl, or other positions on the aromatic ring through various synthetic methodologies allows for a stepwise and controlled assembly of complex structures.

The use of this intermediate in multi-step syntheses enables chemists to introduce the 2-chloro-6-(trifluoromethoxy)phenyl unit at a specific stage of a synthetic sequence. This strategic incorporation is often key to achieving the desired final molecular architecture with high precision and efficiency. The compound's role as a building block extends to the synthesis of ligands for catalysis, components of organic electronic materials, and other advanced molecular systems where fine-tuning of electronic and steric properties is paramount.

Vi. Advanced Analytical Methodologies for Research on 2 Chloro 6 Trifluoromethoxy Toluene

High-Resolution Separation Techniques for Complex Mixtures

Separating 2-Chloro-6-(trifluoromethoxy)toluene from intricate sample matrices, such as environmental samples or synthetic reaction mixtures, is critical for accurate quantification and identification. High-resolution chromatographic techniques are indispensable for this purpose.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with mass spectrometry, it becomes a powerful tool for both separation and identification. researchgate.net Advanced GC-MS methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), offer enhanced selectivity and sensitivity, which is crucial for trace-level analysis. nih.gov This is achieved by using modes like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, significantly reducing background noise and matrix interference. nih.gov

For effective separation, the choice of the GC column is paramount. A semi-polar capillary column, such as one with a (6%)-cyanopropylphenyl-(94%)-dimethylpolysiloxane stationary phase, is often suitable for resolving halogenated and aromatic compounds from other components in a mixture. nih.govresearchgate.net Sample introduction techniques can also be optimized for trace analysis. Thermal desorption (TD) is effective for analyzing volatile compounds collected from air samples, while purge-and-trap systems are widely used to isolate and concentrate analytes from aqueous matrices. researchgate.netcdc.gov

While GC-MS is well-suited for this compound, high-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative, especially for analyzing potential polar metabolites or when dealing with non-volatile sample matrices. ukm.my For neutral polyfluoroalkyl substances, studies have shown that Ultra-High-Performance Liquid Chromatography (UHPLC) can achieve higher detectability than GC-MS. nih.gov

The success of an HPLC method relies on the appropriate selection of a stationary phase and mobile phase. A reverse-phase column, such as a C18, is typically effective for separating moderately nonpolar compounds. nih.gov For detection, tandem mass spectrometry is preferred for its high sensitivity and selectivity. Ionization sources like atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are effective for neutral molecules that may not ionize efficiently by electrospray ionization (ESI). nih.gov

Structural Elucidation Techniques Beyond Basic Identification

While chromatographic methods coupled with standard mass spectrometry can identify this compound, advanced spectroscopic techniques are required for unambiguous structural confirmation and deeper molecular insight.

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density to reveal exact bond lengths, bond angles, and torsional angles. lcc-toulouse.fr An XRD analysis of this compound would reveal the conformation of the trifluoromethoxy group relative to the aromatic ring and the adjacent chloro and methyl substituents.

The analysis would also provide detailed information about the crystal packing and any intermolecular interactions, such as halogen bonding or van der Waals forces, which govern the solid-state properties of the compound. The data generated includes the unit cell dimensions, space group, and atomic coordinates for each atom in the crystal lattice. lcc-toulouse.fr

Advanced mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for elucidating molecular structures by analyzing fragmentation patterns. researchgate.net Under electron ionization (EI), this compound would undergo predictable fragmentation, providing a structural fingerprint.

The primary fragmentation pathways would likely involve:

Loss of a chlorine radical (•Cl): A common fragmentation for chlorinated aromatic compounds.

Alpha-cleavage of the trifluoromethoxy group: This could lead to the loss of a trifluoromethyl radical (•CF₃) or a trifluoromethoxy radical (•OCF₃).

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) to form a stable substituted benzyl (B1604629) cation.

Rearrangements: Complex rearrangements can occur following initial fragmentation events.

MS/MS is particularly valuable for differentiating between isomers. Positional isomers of this compound would exhibit distinct fragmentation patterns or different relative abundances of fragment ions, allowing for their unambiguous identification even when they co-elute chromatographically.

Derivatization Chemistries for Enhanced Detection and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. While this compound itself is readily analyzable by GC-MS, derivatization would become essential for the analysis of its potential polar metabolites or degradation products. ukm.my

For example, if the methyl group were oxidized to a carboxylic acid or a hydroxyl group, the resulting compound would be less volatile and more polar, leading to poor chromatographic peak shape and thermal instability in a GC system. Converting these polar functional groups into less polar, more volatile derivatives overcomes these limitations.

Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens in hydroxyl (-OH) and carboxyl (-COOH) groups to form stable and volatile trimethylsilyl (B98337) (TMS) ethers and esters.

Alkylation: Reagents such as diazomethane (B1218177) or alkyl halides can convert carboxylic acids to their corresponding methyl or alkyl esters.

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to derivatize amine or hydroxyl groups, often improving chromatographic separation and providing structurally significant fragments in mass spectrometry. researchgate.net

These strategies enhance volatility, improve thermal stability, and can introduce specific tags that increase detector response and selectivity.

Development of Specific Derivatizing Agents

Chemical derivatization is a technique used to convert an analyte into a product (a derivative) that is more suitable for a specific analytical method. jfda-online.com This process can enhance detectability, improve chromatographic separation, or confer volatility for gas chromatography. jfda-online.comscience.gov For a compound like this compound, derivatization could be employed to introduce functional groups that respond to specific detectors or to alter its polarity for better resolution in liquid or gas chromatography.

While specific derivatizing agents tailored exclusively for this compound are not extensively documented in dedicated studies, the principles of organic synthesis allow for the selection of appropriate reagents based on the compound's structure. Potential derivatization strategies could target:

The Aromatic Ring: Electrophilic aromatic substitution reactions could introduce groups like nitro (-NO₂) or sulfonyl (-SO₃H), which can be further modified. However, the trifluoromethoxy group is known to be deactivating for electrophilic substitution, which would make such reactions challenging. beilstein-journals.orgnih.gov

The Methyl Group: Free-radical halogenation of the methyl group could create a benzylic halide, which is a versatile intermediate for introducing a variety of functional groups through nucleophilic substitution.

The choice of a derivatizing agent is dictated by the analytical goal. For instance, to enhance detection in electron capture detectors (ECD) used in gas chromatography, reagents that introduce additional halogen atoms are often selected. For fluorescence detection in HPLC, a fluorescent tag would be attached to the molecule. nih.gov

Table 1: Potential Derivatization Strategies and Reagents

Target Site Reaction Type Potential Reagent(s) Purpose
Aromatic Ring Nitration Nitric Acid/Sulfuric Acid Introduce a chromophore for UV-Vis detection
Methyl Group Halogenation N-Bromosuccinimide (NBS) Create a reactive intermediate for further functionalization

Application in Chiral Analysis and Chromatographic Resolution

Chiral analysis is a critical field in pharmaceutical and agrochemical research, focusing on the separation and quantification of enantiomers—molecules that are non-superimposable mirror images of each other. It is important to note that This compound is an achiral molecule as it possesses a plane of symmetry and therefore does not exist as enantiomers. Consequently, chiral analysis and resolution are not applicable to the parent compound itself.

However, the principles of chiral analysis would become relevant if this compound were used as a building block in the synthesis of a new chiral molecule. In such a scenario, the resulting product might be a racemic mixture (an equal mixture of both enantiomers), requiring separation for biological testing.

The primary method for resolving enantiomers via chromatography when a chiral stationary phase is not used involves derivatization with a chiral derivatizing agent (CDA). researchgate.net This process converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, achiral chromatographic techniques like HPLC or GC. researchgate.netsigmaaldrich.com

The process involves:

Reaction of the racemic analyte with a single, pure enantiomer of a chiral derivatizing agent.

Formation of two distinct diastereomeric products.

Separation of the diastereomers on a conventional (achiral) chromatography column. researchgate.net

Quantification of the separated diastereomers, which relates back to the original enantiomeric composition.

Commonly used chiral derivatizing agents often contain functional groups like amines or carboxylic acids that can react with corresponding groups on an analyte. sigmaaldrich.com For example, a chiral amine could be used to derivatize a racemic carboxylic acid.

Table 2: Examples of Chiral Derivatizing Agents (for hypothetical chiral derivatives)

Agent Class Example Agent Target Functional Group on Analyte
Chiral Amines (S)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine Carboxylic Acids
Chiral Acylating Agents N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) Amines, Alcohols

Electrochemical Characterization for Redox Behavior

Electrochemical methods, particularly voltammetry, are powerful tools for investigating the oxidation and reduction (redox) behavior of molecules. longdom.org These techniques provide information on the potentials at which a compound undergoes electron transfer, offering insights into its electronic structure and reactivity.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique to study redox processes. longdom.org In a CV experiment, the potential applied to a working electrode is scanned linearly in a forward and then reverse direction, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram. core.ac.uk

Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and trifluoromethoxy (-OCF₃) are strongly electron-withdrawing. beilstein-journals.orgnih.gov These groups decrease the electron density of the aromatic ring, making it more difficult to remove an electron (oxidation) and easier to add an electron (reduction). Therefore, EWGs shift the oxidation potential to more positive values and the reduction potential to less negative values.

Electron-Donating Groups (EDGs): The methyl group (-CH₃) is a weak electron-donating group. It increases the electron density of the ring, making oxidation easier (less positive potential) and reduction harder (more negative potential).

In this compound, the powerful electron-withdrawing effects of the -Cl and -OCF₃ groups are expected to dominate over the weak donating effect of the -CH₃ group. Compared to unsubstituted toluene (B28343), the oxidation of this compound would be expected to occur at a significantly higher (more positive) potential. researchgate.net Conversely, its reduction would occur at a lower (less negative) potential.

Table 3: Predicted Redox Potentials for this compound Relative to Toluene (Illustrative)

Compound Key Substituents Expected Oxidation Potential (Epa) Expected Reduction Potential (Epc)
Toluene -CH₃ (Donating) ~ +1.2 V vs. SCE Highly Negative (Not easily observed)
This compound -Cl (Withdrawing), -OCF₃ (Withdrawing) > +1.5 V vs. SCE (More Difficult to Oxidize) Less Negative than Toluene (Easier to Reduce)

Note: These are illustrative values intended to show relative trends. Actual potentials depend on specific experimental conditions (solvent, electrolyte, electrode material).


Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 2-Chloro-6-(trifluoromethoxy)toluene?

To optimize synthesis, prioritize multi-step routes starting from fluorinated aromatic precursors. Key factors include:

  • Temperature control : Maintain ≤60°C during trifluoromethoxy group introduction to avoid decomposition .
  • Catalyst selection : Use palladium or copper catalysts for halogen exchange reactions (e.g., chloro to trifluoromethoxy substitution) .
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate intermediates. Monitor purity via HPLC (>98%) .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies require:

  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) in NMR to track proton transfer during nucleophilic substitution .
  • Computational modeling : Apply DFT (Density Functional Theory) to simulate transition states for trifluoromethoxy group reactivity .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethoxy substitution (δ ≈ -55 to -60 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 224.02 for C₈H₆ClF₃O) .
  • X-ray crystallography : Resolve steric effects from chloro and trifluoromethoxy groups on the toluene backbone .

Advanced: How can researchers assess the stability of this compound under varying conditions?

Design stability studies to evaluate:

  • Thermal stability : Use TGA (Thermogravimetric Analysis) to identify decomposition temperatures (>200°C) .
  • Hydrolytic resistance : Expose the compound to pH 2–12 buffers and analyze degradation via LC-MS. Trifluoromethoxy groups show hydrolysis resistance below pH 10 .
  • Photostability : Conduct UV-Vis irradiation experiments (254 nm) to detect photolytic byproducts .

Advanced: How should contradictory data on reactivity or biological activity be resolved?

Address contradictions through:

  • Reproducibility checks : Validate experimental conditions (e.g., solvent purity, anhydrous environments) .
  • Meta-analysis : Compare datasets across studies using chemometric tools (e.g., PCA) to identify outliers .
  • Biological assays : Re-test in vitro activity with standardized cell lines (e.g., HEK293) and controls to rule off-target effects .

Basic: What computational approaches predict the pharmacokinetic properties of derivatives?

Use in silico tools to estimate:

  • Lipophilicity (LogP) : Employ Molinspiration or SwissADME; trifluoromethoxy groups increase LogP by ~1.2 units .
  • Metabolic stability : Simulate cytochrome P450 interactions using AutoDock Vina .
  • Bioavailability : Apply the Rule of Five to derivatives, noting fluorine’s role in enhancing membrane permeability .

Advanced: How can regioselectivity be controlled in synthesizing derivatives of this compound?

Strategies include:

  • Directing groups : Introduce nitro or amino groups to steer electrophilic substitution away from chloro/trifluoromethoxy sites .
  • Microwave-assisted synthesis : Enhance regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with precise temperature modulation .
  • Steric maps : Use molecular modeling (e.g., Spartan) to predict steric hindrance at ortho/meta positions .

Advanced: What methodologies identify degradation pathways in environmental or biological systems?

Employ:

  • LC-MS/MS : Detect metabolites or degradation products (e.g., chlorinated phenols) in soil or hepatic microsomes .
  • Isotope tracing : Use ¹⁴C-labeled compounds to track mineralization rates in biodegradation studies .
  • Ecotoxicity assays : Test Daphnia magna or algae for acute toxicity thresholds (EC₅₀) to assess environmental impact .

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